Cas no 2362-36-9 (1-(1-chloroethyl)-4-methylbenzene)

1-(1-chloroethyl)-4-methylbenzene 化学的及び物理的性質
名前と識別子
-
- Benzene, 1-(1-chloroethyl)-4-methyl-
- 1-(4-methylphenyl)ethyl chloride
- 1-(1-chloroethyl)-4-methylbenzene
- AKOS005216232
- SCHEMBL897929
- 1-(p-methylphenyl)ethyl chloride
- EN300-1262748
- G28022
- 2362-36-9
- Benzene, 1-(1-chloroethyl)-4-methyl
- J-200128
- 4-(alpha-chloroethyl)toluene
-
- インチ: InChI=1S/C9H11Cl/c1-7-3-5-9(6-4-7)8(2)10/h3-6,8H,1-2H3
- InChIKey: WQLQKKZHEUQVBU-UHFFFAOYSA-N
- ほほえんだ: CC1=CC=C(C=C1)C(C)Cl
計算された属性
- せいみつぶんしりょう: 154.05503
- どういたいしつりょう: 154.0549280g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 92.9
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 0Ų
じっけんとくせい
- PSA: 0
1-(1-chloroethyl)-4-methylbenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Aaron | AR028YU3-250mg |
1-(1-chloroethyl)-4-methylbenzene |
2362-36-9 | 95% | 250mg |
$230.00 | 2025-02-17 | |
Enamine | EN300-1262748-2500mg |
1-(1-chloroethyl)-4-methylbenzene |
2362-36-9 | 95.0% | 2500mg |
$754.0 | 2023-10-02 | |
Aaron | AR028YU3-1g |
1-(1-chloroethyl)-4-methylbenzene |
2362-36-9 | 95% | 1g |
$555.00 | 2025-02-17 | |
Enamine | EN300-1262748-1000mg |
1-(1-chloroethyl)-4-methylbenzene |
2362-36-9 | 95.0% | 1000mg |
$385.0 | 2023-10-02 | |
1PlusChem | 1P028YLR-10g |
1-(1-chloroethyl)-4-methylbenzene |
2362-36-9 | 95% | 10g |
$2107.00 | 2024-05-23 | |
Aaron | AR028YU3-5g |
1-(1-chloroethyl)-4-methylbenzene |
2362-36-9 | 95% | 5g |
$1559.00 | 2023-12-15 | |
Aaron | AR028YU3-50mg |
1-(1-chloroethyl)-4-methylbenzene |
2362-36-9 | 95% | 50mg |
$120.00 | 2025-02-17 | |
Aaron | AR028YU3-500mg |
1-(1-chloroethyl)-4-methylbenzene |
2362-36-9 | 95% | 500mg |
$416.00 | 2025-02-17 | |
1PlusChem | 1P028YLR-5g |
1-(1-chloroethyl)-4-methylbenzene |
2362-36-9 | 95% | 5g |
$1440.00 | 2024-05-23 | |
Enamine | EN300-1262748-1.0g |
1-(1-chloroethyl)-4-methylbenzene |
2362-36-9 | 95% | 1g |
$0.0 | 2023-06-08 |
1-(1-chloroethyl)-4-methylbenzene 関連文献
-
Pranav Tiwari,Navpreet Kaur,Vinay Sharma,Hyeonggon Kang,Jamal Uddin New J. Chem., 2019,43, 17058-17068
-
Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
5. Book reviews
-
Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
-
Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
-
Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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1-(1-chloroethyl)-4-methylbenzeneに関する追加情報
Recent Advances in the Study of 1-(1-Chloroethyl)-4-Methylbenzene (CAS: 2362-36-9) in Chemical and Biomedical Research
1-(1-Chloroethyl)-4-methylbenzene (CAS: 2362-36-9) is a chlorinated aromatic compound that has garnered significant attention in recent chemical and biomedical research due to its potential applications in pharmaceutical synthesis and material science. This research brief synthesizes the latest findings on this compound, focusing on its chemical properties, synthetic pathways, and emerging biomedical applications.
Recent studies have highlighted the role of 1-(1-chloroethyl)-4-methylbenzene as a key intermediate in the synthesis of complex organic molecules. A 2023 study published in the Journal of Organic Chemistry demonstrated its utility in palladium-catalyzed cross-coupling reactions, enabling the efficient construction of biaryl structures with high selectivity. The compound's unique electronic properties, attributed to the chloroethyl and methyl substituents, facilitate these transformations under mild conditions.
In the biomedical domain, researchers have explored the compound's potential as a precursor for novel therapeutic agents. A team at the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters (2024) that derivatives of 1-(1-chloroethyl)-4-methylbenzene exhibit promising activity against resistant bacterial strains. The chloroethyl moiety appears to enhance membrane permeability, addressing a critical challenge in antibiotic development.
Analytical advancements have also improved our understanding of this compound. A recent application of cryogenic electron microscopy (cryo-EM) has revealed the precise molecular conformation of 1-(1-chloroethyl)-4-methylbenzene in solution, providing insights for rational drug design. These structural studies, combined with computational modeling, are paving the way for targeted modifications to optimize pharmacological properties.
From an industrial perspective, the compound's stability under various conditions makes it attractive for scale-up production. However, environmental considerations remain paramount, as evidenced by ongoing research into greener synthetic routes that minimize hazardous byproducts. The development of catalytic systems that allow for the recovery and reuse of the chloroethylating agent represents a significant step forward in sustainable chemistry.
Looking ahead, the versatility of 1-(1-chloroethyl)-4-methylbenzene continues to inspire multidisciplinary research. Current investigations are exploring its potential in polymer chemistry, where it may serve as a building block for advanced materials with tailored properties. Additionally, its role in the synthesis of chiral compounds is being actively investigated, with implications for asymmetric catalysis and enantioselective drug development.
This brief underscores the compound's growing importance across chemical and biomedical disciplines. As research progresses, 1-(1-chloroethyl)-4-methylbenzene is poised to make substantial contributions to both fundamental science and practical applications, particularly in addressing contemporary challenges in drug discovery and sustainable chemical production.
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